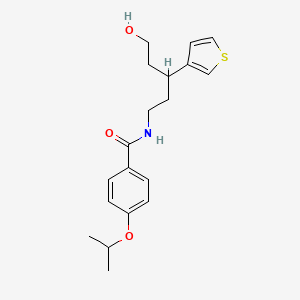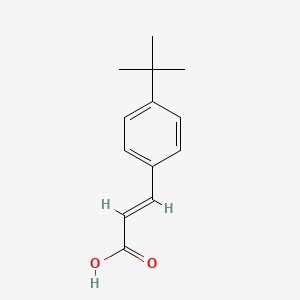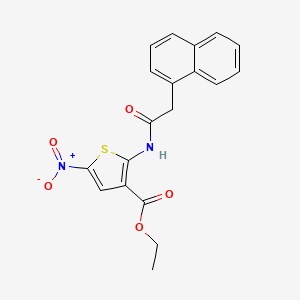
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide, also known as THP-TMP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a synthetic cannabinoid receptor agonist that selectively targets the CB2 receptors, which are primarily expressed on immune cells. In
Scientific Research Applications
Histone Deacetylase Inhibitors
A study by Jiao et al. (2009) on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene substitution, highlighted their potential as histone deacetylase inhibitors. These compounds showed inhibitory activity against enzymes and demonstrated antiproliferative activity against various cancer cell lines, suggesting a role in cancer therapy through the regulation of gene expression (Jiao et al., 2009).
Electrochemical Sensors
Karimi-Maleh et al. (2014) developed a high sensitive biosensor for the determination of glutathione and piroxicam, using a novel modified electrode. The study showcased the electrochemical applications of benzamide derivatives in developing sensors for biomedical analysis (Karimi-Maleh et al., 2014).
Antimicrobial Agents
Desai et al. (2013) synthesized a series of thiazolidin-4-one derivatives incorporating a thiazole ring, including compounds with benzamide functional groups. These compounds were evaluated for their antimicrobial properties, indicating the potential use of benzamide derivatives in developing new treatments for bacterial and fungal infections (Desai et al., 2013).
Anticancer Activity
Haridevamuthu et al. (2023) explored the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells, highlighting the role of sulfur-containing heterocyclic compounds in inducing apoptotic cell death and cell cycle arrest. This suggests potential research avenues in cancer treatment for compounds with similar structures (Haridevamuthu et al., 2023).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-14(2)23-18-5-3-16(4-6-18)19(22)20-10-7-15(8-11-21)17-9-12-24-13-17/h3-6,9,12-15,21H,7-8,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAKZYFJYBWIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)

![methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2430137.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2430138.png)

![N-[3-(But-2-ynoylamino)cyclobutyl]cyclobutanecarboxamide](/img/structure/B2430140.png)
![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)
![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2430143.png)